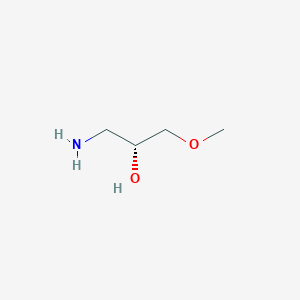![molecular formula C24H25N3O6 B2665228 7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-65-2](/img/structure/B2665228.png)
7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one" is a synthetic organic molecule that features prominently in several scientific fields due to its unique chemical structure. This compound comprises a diethylamino group, a trimethoxyphenyl moiety, and an oxadiazole ring attached to a coumarin backbone. Such a structure grants the compound distinct properties, making it valuable in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of "7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one" typically involves multiple steps:
Formation of the Coumarin Backbone: : Starting from salicylaldehyde, the coumarin backbone can be synthesized through the Pechmann condensation reaction, where salicylaldehyde reacts with diethyl malonate in the presence of a base.
Introduction of Diethylamino Group:
Attachment of Oxadiazole Ring: : The oxadiazole ring is commonly synthesized via the cyclization of corresponding hydrazide with a carboxylic acid or its derivative under dehydrating conditions.
Substitution with Trimethoxyphenyl Group: : Finally, the incorporation of the trimethoxyphenyl group onto the oxadiazole ring is carried out through a Suzuki coupling reaction between the appropriate arylboronic acid and the oxadiazole halide.
Industrial Production Methods: Industrial production typically scales up the laboratory methods, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and efficiency. Continuous flow techniques and automated synthesis may also be employed to streamline production.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the diethylamino group, forming N-oxides.
Reduction: : Reduction of the compound might target the oxadiazole ring, potentially leading to ring cleavage under strong reducing conditions.
Substitution: : Various substitutions can occur at the oxadiazole or coumarin rings, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, peracids.
Reduction: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Nucleophiles or electrophiles in the presence of bases or acids respectively.
Major Products:
Oxidation: : N-oxides of the diethylamino group.
Reduction: : Degraded fragments of the oxadiazole ring.
Substitution: : Varied depending on the substituent introduced.
科学的研究の応用
The compound finds applications in multiple research fields:
Chemistry: : Used as a fluorescent probe due to its unique photophysical properties, enabling the detection of various analytes.
Biology: : Acts as a molecular marker in cell imaging, facilitating the study of cellular processes.
Industry: : Utilized in the development of advanced materials, including optoelectronic devices.
作用機序
The compound exerts its effects through:
Molecular Targets: : The molecule interacts with specific proteins or nucleic acids, often through its aromatic and functional groups.
Pathways Involved: : It may influence biological pathways related to fluorescence resonance energy transfer (FRET), affecting cellular signaling and imaging techniques.
類似化合物との比較
Comparing "7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one" with similar compounds highlights its uniqueness:
Similar Compounds: : Fluorescein, Rhodamine, and other coumarin derivatives.
Uniqueness: : This compound's unique combination of a diethylamino group, a trimethoxyphenyl moiety, and an oxadiazole ring attached to the coumarin backbone provides distinctive photophysical and chemical properties that are not typically seen in the similar compounds.
特性
IUPAC Name |
7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-6-27(7-2)16-9-8-14-10-17(24(28)32-18(14)13-16)23-25-22(26-33-23)15-11-19(29-3)21(31-5)20(12-15)30-4/h8-13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNIUXLCPLZDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
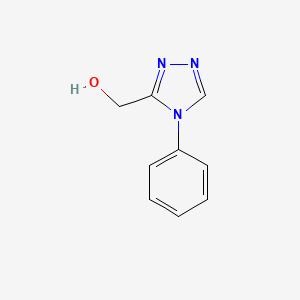
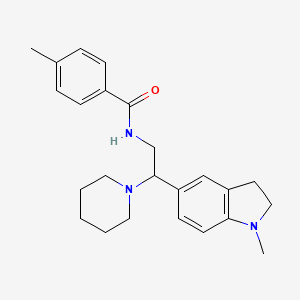
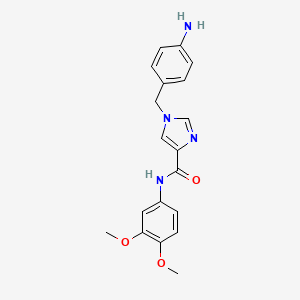
![N-(2,3-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2665152.png)
![3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2665153.png)
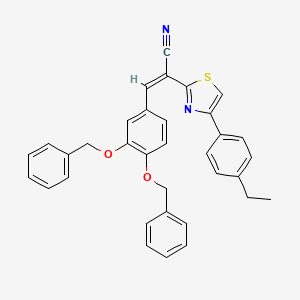
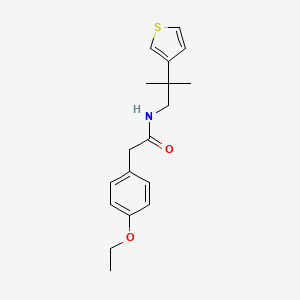
![N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2665159.png)
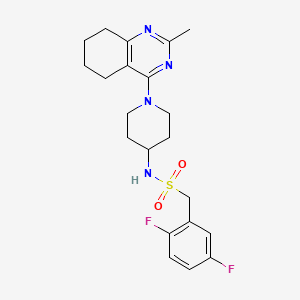
![N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2665161.png)
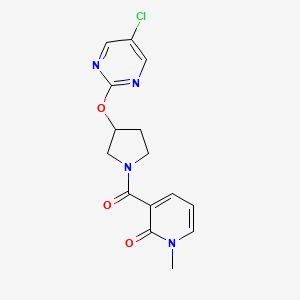
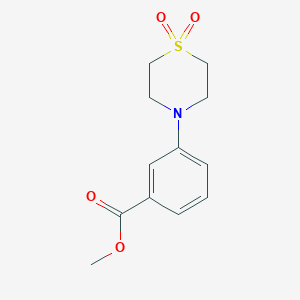
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2665167.png)
